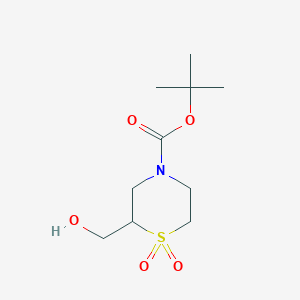
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
説明
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C10H19NO5S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS No. 278788-71-9) is a chemical compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including its interactions with biological macromolecules, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C10H19NO5S
- Molecular Weight : 265.33 g/mol
- Structure : The compound features a thiomorpholine ring, which incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity.
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, including enzymes and receptors. Preliminary findings suggest that it may exhibit significant biological activity due to the following characteristics:
- Structural Features : The presence of the hydroxymethyl group enhances solubility and reactivity with biological macromolecules.
- Reactivity : The compound's thiomorpholine structure allows for potential interactions with nucleophiles in biological systems.
Interaction Studies
Research indicates that this compound may interact with proteins and nucleic acids. Specific studies have demonstrated:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
- Binding Affinity : Initial data suggest that it may bind to certain receptors, potentially modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Medicinal Chemistry Applications :
- A study focused on the synthesis of derivatives of thiomorpholine compounds indicated that modifications to the core structure could enhance pharmacological properties, leading to improved efficacy against specific diseases .
-
Toxicological Assessments :
- Toxicity studies on similar compounds have indicated low cytotoxicity levels at therapeutic doses, suggesting a favorable safety profile for further development .
-
Comparative Analysis :
- Comparative studies with structurally similar compounds (e.g., tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate) revealed differences in reactivity and binding profiles, underscoring the unique properties of this compound .
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains sulfur; thiomorpholine core | Potential enzyme inhibition |
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks sulfur; contains only nitrogen | More stable; different binding profile |
| Tert-butyl thiomorpholine-4-carboxylate | Similar core but without hydroxymethyl group | Different reactivity profiles |
特性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHSBQOBPOGGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















